

Technical Guide: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

CAS No.: 62593-77-5

Cat. No.: B1581772

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CAS Number: 62593-77-5 Chemical Family: Chloroacetanilide / α -Haloacetamide Primary Application: Electrophilic intermediate for agrochemical (herbicide/fungicide) and pharmaceutical synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound serves as a robust electrophilic building block, characterized by a highly reactive

-chlorine atom susceptible to nucleophilic substitution (

), and a lipophilic aromatic core that influences bioavailability in downstream derivatives.

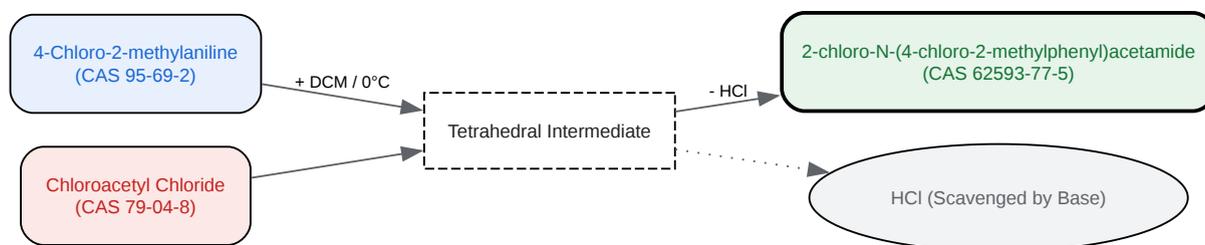
Property	Specification
CAS Number	62593-77-5
IUPAC Name	2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Synonyms	2,4'-Dichloro-o-acetotoluidide; N-(4-chloro-2-methylphenyl)-2-chloroacetamide
Molecular Formula	C H Cl NO
Molecular Weight	218.08 g/mol
Appearance	Off-white to beige crystalline solid
Melting Point	138–142 °C (Typical range for chloroacetotoluidides)
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
SMILES	<chem>Cc1cc(Cl)ccc1NC(=O)CCl</chem>

Synthesis & Manufacturing Protocol

The synthesis follows a classical Schotten-Baumann acylation or a solvent-base mediated nucleophilic acyl substitution. The reaction involves the acylation of 4-chloro-2-methylaniline (4-chloro-o-toluidine) with chloroacetyl chloride.

Reaction Pathway

The amine nitrogen of the aniline attacks the carbonyl carbon of the acid chloride, eliminating HCl. A base is required to scavenge the acid byproduct to drive equilibrium and prevent protonation of the unreacted amine.



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Figure 1: Synthetic pathway via N-acylation.[1] The reaction requires careful temperature control (0–5°C) to minimize bis-acylation or hydrolysis.

Experimental Procedure (Bench Scale)

Reagents:

- 4-Chloro-2-methylaniline (1.0 eq)
- Chloroacetyl chloride (1.1 eq)[1][2]
- Triethylamine (TEA) or Pyridine (1.2 eq)
- Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol:

- Preparation: Dissolve 4-chloro-2-methylaniline (e.g., 14.1 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath.
- Acylation: Dropwise add Chloroacetyl chloride (8.8 mL, 110 mmol) over 30 minutes. Critical: Maintain temperature <10°C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1) for consumption of the aniline.

- Workup:
 - Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/base.
 - Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acidity.
 - Wash with Brine (50 mL).
- Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to yield colorless needles.

Reactivity & Applications

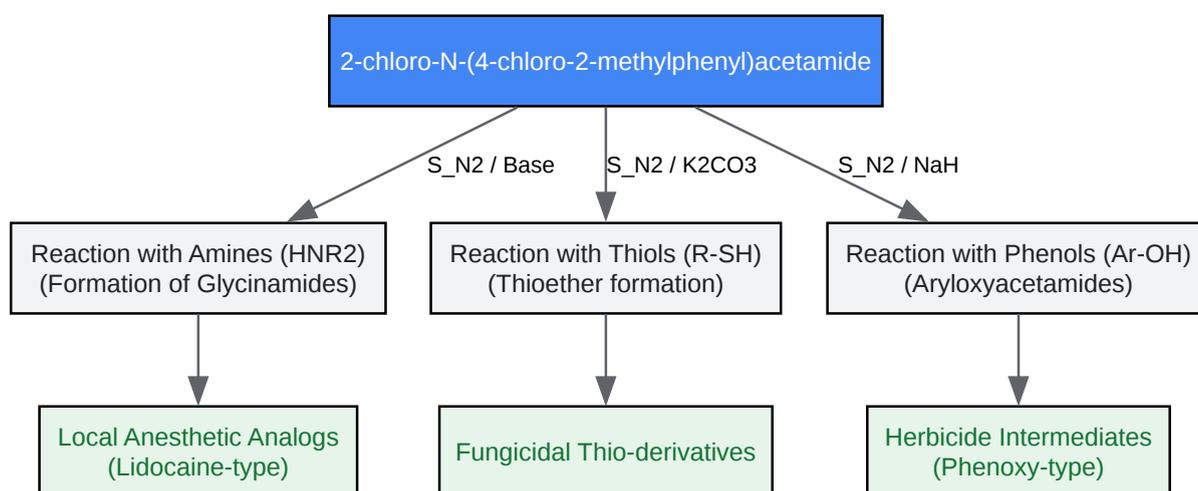
This compound is a bifunctional intermediate. The amide group provides stability and hydrogen-bonding capability, while the

-chloro group is a potent electrophile for

reactions.

Core Reactivity: Nucleophilic Substitution

The primary utility lies in displacing the chlorine atom with nucleophiles (amines, thiols, phenols) to generate complex bioactive molecules.



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Figure 2: Divergent synthesis pathways utilizing the electrophilic alpha-carbon.

Key Applications

- **Herbicide Synthesis:** Structural analog to chloroacetanilide herbicides (e.g., Metolachlor precursors).[3] Used to introduce the "protected" aniline moiety into larger agrochemical scaffolds.
- **Pharmaceutical Intermediates:** The 2,6-disubstitution pattern (Cl, Methyl) on the ring mimics the steric bulk found in lidocaine-class anti-arrhythmics and anesthetics, modulating metabolic stability.
- **Industrial Fungicides:** Derivatives formed by reacting this core with azoles or thiols often exhibit antifungal activity by inhibiting sterol biosynthesis.

Analytical Characterization

To validate the synthesis of CAS 62593-77-5, researchers should verify the following spectral signatures:

Technique	Expected Signal / Characteristic
1H NMR (CDCl3)	2.2-2.3 ppm: Singlet (3H) for Aryl-CH . 4.2 ppm: Singlet (2H) for Cl-CH -CO. 7.1-7.8 ppm: Multiplet (3H) for Aromatic protons. 8.0-8.5 ppm: Broad singlet (1H) for NH (amide).
IR Spectroscopy	3250–3300 cm : N-H stretch (Amide). 1660–1690 cm : C=O stretch (Amide I band).
Mass Spectrometry	m/z 217/219: Molecular ion [M] ⁺ showing characteristic Chlorine isotope pattern (3:1 for one Cl, 9:6:1 for two Cls).

Safety & Handling (HSE)

Hazard Classification:

- Skin Sensitizer: High potential for allergic skin reaction (H317).
- Irritant: Causes skin and eye irritation (H315, H319).
- Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (typical for chlorinated aromatics).

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or residual acid chloride vapors.

- Decontamination: Spills should be treated with dilute alcoholic KOH to hydrolyze the active chloride before disposal.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 95-69-2 (Precursor: 4-Chloro-2-methylaniline). Available at: [\[Link\]](#)

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